N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide

Catalog No.
S6705678
CAS No.
1091090-15-1
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-...

CAS Number

1091090-15-1

Product Name

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-methoxyphenyl)oxane-4-carboxamide

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-21-16-7-3-2-6-15(16)18(8-11-22-12-9-18)17(20)19-13-14-5-4-10-23-14/h2-7,10H,8-9,11-13H2,1H3,(H,19,20)

InChI Key

DBHKRYYZGRSROZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC=CO3

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3=CC=CO3

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, methoxyphenyl group, and an oxane moiety. The molecular formula for this compound is C18H21NO4C_{18}H_{21}NO_{4}, and it has a molecular weight of approximately 315.36 g/mol. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science due to their reactivity and ability to interact with biological systems.

  • Amides: Some amides can be skin irritants.
  • Furans: Furan derivatives can have varying toxicity profiles depending on the specific structure.
, which include:

  • Oxidation: The compound may be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding carboxylic acids or ketones.
  • Reduction: Reduction can be achieved using lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by halogenating agents like bromine or chlorine in the presence of a catalyst.

These reactions highlight the versatility of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide in synthetic organic chemistry.

The biological activity of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is an area of active research. Initial studies suggest that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The interaction of this compound with specific enzymes or receptors could lead to significant biological outcomes, making it a candidate for further pharmacological evaluation.

The synthesis of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide typically involves several key steps:

  • Formation of Intermediates: The initial step involves the coupling of furan and phenyl derivatives under controlled conditions to form reactive intermediates.
  • Methylation: The intermediate is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
  • Cyclization: This step involves the cyclization of the methylated intermediate to form the oxane ring, often facilitated by specific catalysts.
  • Carboxamide Formation: Finally, the oxane derivative is reacted with an amine to introduce the carboxamide functional group, completing the synthesis.

These methods underline the complexity involved in synthesizing this compound and its derivatives.

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting specific diseases.
  • Materials Science: The compound may be utilized in developing organic semiconductors and advanced materials due to its electronic properties.
  • Biological Studies: Investigating its interactions with biological systems could provide insights into its therapeutic potential.

Interaction studies are crucial for understanding how N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide interacts with biological targets. These studies often involve:

  • Receptor Binding Assays: To determine how effectively the compound binds to specific receptors.
  • Enzyme Inhibition Studies: To assess whether the compound inhibits or activates certain enzymes involved in metabolic pathways.

Such studies are essential for elucidating the mechanism of action and potential therapeutic applications of this compound.

N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamideContains a sulfonamide group and a tetrahydrothiazole ringFluorine substitution enhances biological activity
N-(5-fluoro-2-methoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-4,5-dihydroIncorporates multiple aromatic ringsPotentially different pharmacological properties due to structural variations
3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazoleFeatures an oxazole ring instead of oxaneDifferent electronic properties due to heterocyclic structure

The uniqueness of N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide lies in its specific combination of furan and methoxyphenyl groups along with its oxane structure, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

315.14705815 g/mol

Monoisotopic Mass

315.14705815 g/mol

Heavy Atom Count

23

Dates

Modify: 2023-11-23

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